3-Pyridinecarboxylicacid,2-amino-6-ethyl-5-methyl-,ethylester(9CI)

Chemical Identity Regioisomerism Analytical QC

3-Pyridinecarboxylicacid, 2-amino-6-ethyl-5-methyl-, ethyl ester (9CI), or ethyl 2-amino-6-ethyl-5-methylnicotinate (CAS: 125031-53-0, MF: C11H16N2O2, MW: 208.26 g/mol), is a tri-substituted pyridine derivative belonging to the 2-aminonicotinate ester class. It features a unique 2-amino-6-ethyl-5-methyl substitution pattern on the pyridine ring with a C3-ethyl ester, a specific isomer constellation within the C11H16N2O2 formula space that includes regioisomers such as methyl 6-(diethylamino)nicotinate (CAS 690632-37-2) and ethyl 5-amino-6-methylnicotinate (CAS 1008138-73-5).

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 125031-53-0
Cat. No. B050561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxylicacid,2-amino-6-ethyl-5-methyl-,ethylester(9CI)
CAS125031-53-0
Synonyms3-Pyridinecarboxylicacid,2-amino-6-ethyl-5-methyl-,ethylester(9CI)
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(C=C1C)C(=O)OCC)N
InChIInChI=1S/C11H16N2O2/c1-4-9-7(3)6-8(10(12)13-9)11(14)15-5-2/h6H,4-5H2,1-3H3,(H2,12,13)
InChIKeyXGNCXDLRXXYHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 3-Pyridinecarboxylicacid,2-amino-6-ethyl-5-methyl-,ethylester(9CI) (CAS 125031-53-0)? A Structural and Procurement Baseline


3-Pyridinecarboxylicacid, 2-amino-6-ethyl-5-methyl-, ethyl ester (9CI), or ethyl 2-amino-6-ethyl-5-methylnicotinate (CAS: 125031-53-0, MF: C11H16N2O2, MW: 208.26 g/mol), is a tri-substituted pyridine derivative belonging to the 2-aminonicotinate ester class [1]. It features a unique 2-amino-6-ethyl-5-methyl substitution pattern on the pyridine ring with a C3-ethyl ester, a specific isomer constellation within the C11H16N2O2 formula space that includes regioisomers such as methyl 6-(diethylamino)nicotinate (CAS 690632-37-2) and ethyl 5-amino-6-methylnicotinate (CAS 1008138-73-5) . This compound is cataloged as a versatile synthetic intermediate, with its amino-ester bifunctionality enabling downstream elaboration into amides, heterocycles, and metal-coordinating scaffolds [2]. Published physical properties are largely computational (predicted bp: 322.4°C, logP: 2.5, TPSA: 65.2 Ų), and its availability is restricted to specialized chemical suppliers rather than major global distributors [1][3].

Why Generic 2-Aminonicotinate Substitution Fails: The Criticality of 6-Ethyl-5-Methyl Substitution in CAS 125031-53-0


Within the C11H16N2O2 isomer landscape, the precise 2-amino-6-ethyl-5-methyl substitution pattern of CAS 125031-53-0 cannot be interchanged with other regioisomers or functional group analogs without altering core physicochemical and reactivity properties. For instance, the 5-amino-6-methyl isomer (CAS 1008138-73-5, MW 180.20) has a lower logP and distinct hydrogen-bonding topology, while the 6-diethylamino analog (CAS 690632-37-2) swaps the free amino group for a tertiary amine, fundamentally changing its nucleophilicity and metal-binding capacity [1]. Such differences directly impact synthetic utility in condensation reactions (e.g., formation of fused pyrimidines or triazoles), coordination chemistry, and biological target engagement . The following quantitative evidence dimensions, though sourced from computed properties and class-level inference due to the absence of direct comparative studies, establish the measurable boundaries that justify compound-specific procurement.

Quantitative Differentiation Evidence for Ethyl 2-Amino-6-ethyl-5-methylnicotinate (CAS 125031-53-0) vs. Closest Analogs


Evidence 1: Substitution Pattern Identity and Regioisomeric Purity Differentiates CAS 125031-53-0 from Positional Isomers

The target compound is defined by the 2-amino-6-ethyl-5-methyl substitution on the pyridine ring, a specific isomer not shared by other C11H16N2O2 nicotinate esters. The closest regioisomer, ethyl 5-amino-6-methylnicotinate (CAS 1008138-73-5), has the amino group at position 5 instead of 2, and lacks the 6-ethyl group, resulting in a molecular weight of 180.20 vs. 208.26, a different InChIKey, and a computed logP of approximately 1.5 vs. 2.5 for the target [1]. This regioisomeric shift alters the TPSA (65.2 vs. 78.3 Ų predicted) and hydrogen bond donor count (1 vs. 1-2 depending on tautomer), directly affecting chromatographic retention and reaction site selectivity [2]. Commercial purity specifications for CAS 125031-53-0 are typically 95-98% by HPLC, but the critical metric for procurement is regioisomeric purity, which must be verified by 1H NMR or HPLC-MS against authentic reference standards of potential positional isomers .

Chemical Identity Regioisomerism Analytical QC

Evidence 2: Amino Group Type and Hydrogen Bond Donor Capacity Distinguishes CAS 125031-53-0 from Tertiary Amine Analogs

The target compound bears a primary aromatic amine (2-NH2), whereas a formula-analog, methyl 6-(diethylamino)nicotinate (CAS 690632-37-2, also C11H16N2O2), contains a tertiary amine. This distinction is quantified by the hydrogen bond donor count: 1 for the target vs. 0 for the diethylamino analog [1]. The primary amine enables participation in hydrogen bond networks, Schiff base formation, diazotization, and amide coupling reactions that are inaccessible to the tertiary amine. While no direct comparative reactivity data exist for these specific compounds, the class-level inference from 2-aminopyridine chemistry is strong: primary amines undergo acylation, sulfonylation, and condensation with carbonyls under mild conditions, while tertiary amines are limited to alkylation or N-oxide formation [2]. For procurement in medicinal chemistry campaigns targeting kinase hinge regions or HDAC zinc-binding groups, the primary amine is structurally essential for the canonical hydrogen bond donor-acceptor motif [3].

Hydrogen Bonding Reactivity Coordination Chemistry

Evidence 3: Synthetic Accessibility and Scalable Production Route Differentiates CAS 125031-53-0 in Process Chemistry

The compound class falls under patented methods for 2-amino-4,6-disubstituted nicotinic acid esters, where the 6-ethyl-5-methyl substitution pattern can be accessed via a one-pot cyclization from tertiary alkyl cyanoacetate and appropriate enamine intermediates, as described in US20060199964 . This process delivers yields of 60-85% with regioselectivity >90% for the desired 2-amino isomer under optimized conditions (inert solvent, proton source, 80-120°C), representing a quantifiable advantage over multi-step routes required for some analogs . While this patent does not explicitly describe the synthesis of CAS 125031-53-0, it establishes the synthetic viability of the 2-amino-6-alkyl nicotinate scaffold. The target compound's specific substitution pattern (6-ethyl, 5-methyl, not 6-trifluoromethyl or other haloalkyl) avoids the use of expensive fluorinated building blocks, predicting a lower cost of goods at scale—a quantifiable procurement differentiator based on raw material cost analysis [1].

Synthetic Chemistry Process Development Scalability

Evidence 4: Lipophilicity and Permeability Profile Distinguishes CAS 125031-53-0 from More Polar Aminonicotinate Analogs

The target compound's computed logP of 2.5 and TPSA of 65.2 Ų place it within favorable drug-like space (Lipinski Rule of Five compliant), but distinctly more lipophilic than the 5-amino-6-methyl regioisomer (predicted logP ~1.5) and less lipophilic than 4,6-dialkyl analogs lacking the ester group [1]. The XLogP3-predicted logP of 2.5 correlates with moderate Caco-2 permeability (class-level inference: Papp ~10-20 x 10⁻⁶ cm/s), making this compound suitable for cell-permeable probe design, whereas the more polar 5-amino isomer would likely show Papp <5 x 10⁻⁶ cm/s [2]. This logP window is critical for CNS drug discovery programs where optimal brain penetration requires logP 2-4 and TPSA <70 Ų [3]. No experimental logP or permeability data exist specifically for this compound; these values are computational predictions that must be experimentally verified.

Drug-likeness Permeability ADME

Evidence-Backed Application Scenarios for Ethyl 2-Amino-6-ethyl-5-methylnicotinate (CAS 125031-53-0)


Scenario A: Synthesis of Fused Pyrimidine and Triazole Heterocycles via the 2-Amino Handle

The primary aromatic amine at C2 of CAS 125031-53-0 enables cyclocondensation with 1,3-dielectrophiles (e.g., β-ketoesters, α,β-unsaturated ketones) to construct fused pyrido[2,3-d]pyrimidines or pyrido[2,3-d]triazoles, scaffolds prevalent in kinase inhibitor programs. The 6-ethyl and 5-methyl substituents provide steric and electronic tuning of the pyridine ring electronics, which is preserved in the fused heterocycle. Procurement of this specific substitution pattern ensures the final compound's steric environment matches the design hypothesis, as demonstrated in HDAC inhibitor SAR campaigns using 2-aminopyridine cores .

Scenario B: Metal-Chelating Pharmacophore Design via Bidentate Amino-Ester Motif

The 2-amino-3-carboxylate (ethyl ester) arrangement forms a bidentate metal-binding motif capable of chelating Zn²⁺, Mg²⁺, or transition metals. This motif is structurally analogous to the zinc-binding group of several metalloenzyme inhibitors (e.g., HDACs, matrix metalloproteinases). The 6-ethyl-5-methyl pattern modulates the pKa of the pyridine nitrogen (predicted pKa ~6.5-7.0 based on 2-aminopyridine class inference) and the steric environment around the metal center, differentiating it from unsubstituted or differently substituted analogs .

Scenario C: Intermediate for Agrochemical Active Ingredients via Haloalkyl Displacement

Process patents such as US20060199964 A1 demonstrate that 2-aminonicotinate esters are key intermediates for 6-haloalkyl-3-nicotinic acid ester herbicides. While CAS 125031-53-0 is the 6-ethyl congener (not a 6-haloalkyl), it can serve as a versatile intermediate for further functionalization at the 6-position via radical halogenation or oxidation. Its ready scalability via the described one-pot process makes it a commercially viable starting material for agrochemical discovery libraries targeting herbicide-resistant weeds, where the 5-methyl-6-ethyl substitution offers a distinct steric and metabolic stability profile compared to the 6-trifluoromethyl series .

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